6-(2-(Quinolin-2-yl)propan-2-yl)pyridin-2(1H)-one
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Overview
Description
6-(2-(Quinolin-2-yl)propan-2-yl)pyridin-2(1H)-one is a heterocyclic compound that features both quinoline and pyridinone moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both quinoline and pyridinone rings in its structure allows for unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(Quinolin-2-yl)propan-2-yl)pyridin-2(1H)-one can be achieved through several methods. One common approach involves the reaction of quinoline derivatives with pyridinone precursors under specific conditions. For instance, a catalyst-free synthesis method has been reported, which involves the reaction of hetaryl ureas with alcohols to form substituted pyridin-2-yl and quinolin-2-yl carbamates . This environmentally friendly technique yields a wide range of substituted carbamates with good-to-high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the purification and isolation of the final product are crucial steps in the industrial production to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
6-(2-(Quinolin-2-yl)propan-2-yl)pyridin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and pyridinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinoline and pyridinone derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
6-(2-(Quinolin-2-yl)propan-2-yl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 6-(2-(Quinolin-2-yl)propan-2-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The quinoline moiety can intercalate with DNA, while the pyridinone ring can chelate metal ions, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Quinolin-2-yl derivatives: Compounds with similar quinoline structures but different substituents.
Pyridin-2(1H)-one derivatives: Compounds with similar pyridinone structures but different substituents.
Uniqueness
6-(2-(Quinolin-2-yl)propan-2-yl)pyridin-2(1H)-one is unique due to the combination of both quinoline and pyridinone rings in its structure
Biological Activity
6-(2-(Quinolin-2-yl)propan-2-yl)pyridin-2(1H)-one, also known by its CAS number 2759197-62-9, is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H16N2O with a molecular weight of 264.32 g/mol. The compound features a quinoline moiety linked to a pyridinone structure, which is crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C17H16N2O |
Molecular Weight | 264.32 g/mol |
CAS Number | 2759197-62-9 |
Purity | ≥95% |
Anticancer Potential
Recent studies have highlighted the anticancer potential of compounds related to quinoline derivatives. For instance, a study focused on analogues of quinolin-2(1H)-ones demonstrated significant antiproliferative effects against various cancer cell lines including MDA-MB231 (breast cancer) and PC3 (prostate cancer). The IC50 values for these compounds ranged from 28 µM to lower concentrations depending on the specific analogue tested .
Table 1: Antiproliferative Activity of Quinolin Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
3b | MDA-MB231 | 28 |
4e | PC3 | <50 |
3a | MCF7 | Not specified |
4d | MRC5 | >82% survival at 15 µM |
The mechanism underlying the anticancer effects of quinoline derivatives often involves the downregulation of Hsp90 client proteins, which are crucial for cancer cell survival and proliferation. In particular, compounds like 6BrCaQ have been shown to stabilize Hsp90 and Hsp70 levels without triggering the heat shock response (HSR), leading to increased apoptosis in cancer cells .
Case Study: Hsp90 Inhibition
Table 2: Summary of Biological Findings
Study Focus | Key Findings |
---|---|
Hsp90 Inhibition | Significant decrease in CDK1 and HER2 |
Apoptosis Induction | High levels observed in MCF7 and PC3 |
In Vivo Activity | Enhanced efficacy in orthotopic models |
Properties
IUPAC Name |
6-(2-quinolin-2-ylpropan-2-yl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-17(2,14-8-5-9-16(20)19-14)15-11-10-12-6-3-4-7-13(12)18-15/h3-11H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRLZTHQOBXUTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC2=CC=CC=C2C=C1)C3=CC=CC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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